molecular formula C22H25N3O4 B6319259 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine CAS No. 1858255-89-6

4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine

Cat. No.: B6319259
CAS No.: 1858255-89-6
M. Wt: 395.5 g/mol
InChI Key: GBYVKOJMJQOYRT-UHFFFAOYSA-N
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Description

4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine typically involves multi-step organic reactions. The process begins with the preparation of the bipyridine core, followed by the introduction of the methoxyethoxy groups through etherification reactions. Common reagents used in these reactions include pyridine, methoxyethanol, and various catalysts to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and biomolecules. The compound’s multiple ether linkages and pyridine rings allow it to form stable complexes and participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-methoxyethoxy)ethoxy]ethanol: A simpler compound with similar ether linkages but lacking the bipyridine core.

    4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzaldehyde: Contains similar ether linkages but with a benzaldehyde group instead of the bipyridine core.

Uniqueness

4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine is unique due to its combination of ether linkages and bipyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in coordination chemistry, drug development, and material science.

Properties

IUPAC Name

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-26-10-11-27-12-13-28-14-15-29-18-16-21(19-6-2-4-8-23-19)25-22(17-18)20-7-3-5-9-24-20/h2-9,16-17H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYVKOJMJQOYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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